1-氯乙基甲基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

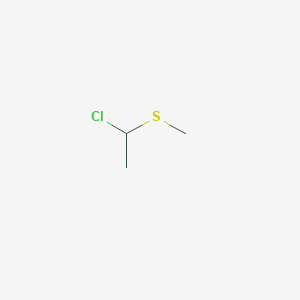

1-Chloroethyl methyl sulfide, also known as Chloromethyl methyl sulfide, is an organosulfur compound with the formula ClCH2SCH3 . It is a thioether and an alkyl chloride . The compound is structurally related to sulfur mustards, i.e., it is a potentially hazardous alkylating agent . It finds some use in organic chemistry as a protecting group .

Synthesis Analysis

The compound is prepared by treating dimethyl sulfide with sulfuryl chloride . It is used as a methylthiomethylating reagent for carbonyl and aromatic compounds .Molecular Structure Analysis

The molecular structure of 1-Chloroethyl methyl sulfide consists of a sulfur atom bonded to a methyl group and a chloromethyl group . The compound has a molar mass of 96.57 g/mol .Chemical Reactions Analysis

In the presence of a base, 1-Chloroethyl methyl sulfide converts carboxylic acids (RCO2H) to esters RCO2CH2SCH3 .Physical And Chemical Properties Analysis

1-Chloroethyl methyl sulfide is a colorless liquid with a density of 1.1773 g/cm³ . It has a boiling point of 107°C . The compound is highly flammable and has a flash point of 17°C .科学研究应用

环境样品检测

1-氯乙基甲基硫醚已被鉴定出存在于橡胶、涂料和土壤等环境样品中,通过核磁共振光谱法。这种方法有效地检测出痕量的化学战剂和相关化合物,包括1-氯乙基甲基硫醚,证明了其在环境分析和法医学中的实用性 (Mesilaakso & Tolppa, 1996).

DNA 修饰和修复机制

研究表明,氯乙基乙基硫醚(一种相关化合物)会将修饰碱基引入 DNA。对细菌 3-甲基腺嘌呤-DNA 糖基化酶 I 和 II 的研究揭示了这些酶如何从 DNA 中释放修饰碱基,为响应类似化合物造成的损伤的 DNA 修复机制提供了见解 (Habraken & Ludlum, 1989).

化学氧化研究

2-氯乙基甲基硫醚的氧化已被研究,结果表明形成了亚砜二聚体。这项研究有助于我们了解此类化合物在氧化条件下的化学行为,这与环境和化学安全背景相关 (Yeh, 1992).

乙酰解机制

对 2-氯乙基甲基硫醚乙酰解机理的研究提供了对其在特定条件下的化学行为的见解,显示一级速率常数降低,并提供了对其反应机制的了解 (Tabushi, Tamaru & Yoshida, 1974).

光催化氧化

气态 2-氯乙基乙基硫醚已对其在紫外光下在 TiO2 上的光催化氧化进行了研究。这项研究对于环境净化和去污技术具有重要意义 (Martyanov & Klabunde, 2003).

热分解分析

双(2-氯乙基)硫化物(一种相关化合物)的热分解已被研究,揭示了在化学战剂破坏方面潜在的工业应用 (Battin‐Leclerc et al., 2000).

超临界二氧化碳中的溶解度

2-氯乙基乙基硫醚在超临界二氧化碳中的溶解度研究为回收或回收化学战剂材料的潜在应用提供了有价值的数据 (Shen et al., 2004).

检测和去污技术

功能化金属有机骨架用于检测 2-氯乙基乙基硫醚的研究展示了此类化合物灵敏且选择性的检测方法的进步 (Abuzalat et al., 2021).

作用机制

Target of Action

1-Chloroethyl methyl sulfide is an organosulfur compound . It is structurally related to sulfur mustards, indicating that it is a potentially hazardous alkylating agent . Alkylating agents work by binding to DNA in cells and preventing them from dividing and growing.

Mode of Action

As an alkylating agent, 1-Chloroethyl methyl sulfide can interact with its targets, primarily DNA, by adding an alkyl group (CnH2n+1) to its guanine base, which prevents the DNA from being separated for synthesis or transcription . This alkylation can lead to cell death or mutation.

Biochemical Pathways

The compound is used in organic chemistry as a protecting group . In the presence of a base, it converts carboxylic acids to esters . .

Result of Action

The primary result of the action of 1-Chloroethyl methyl sulfide is the alkylation of DNA, which can lead to cell death or mutation . This can have various effects at the molecular and cellular levels, depending on the type of cells and the extent of exposure.

安全和危害

The compound is potentially hazardous and is classified as a flammable liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from heat/sparks/open flames/hot surfaces .

生化分析

Biochemical Properties

It is known that the compound is structurally related to sulfur mustards, which are alkylating agents . Alkylating agents can interact with various biomolecules, such as DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their molecules. This can result in changes in the molecular structure and function of these biomolecules, potentially leading to various biochemical reactions.

Cellular Effects

As an alkylating agent, it could potentially cause damage to cells by interacting with DNA, RNA, and proteins, leading to mutations and changes in gene expression . This could influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

As an alkylating agent, it is likely to exert its effects at the molecular level by adding an alkyl group to biomolecules such as DNA, RNA, and proteins . This could lead to changes in the structure and function of these molecules, potentially affecting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

As an alkylating agent, its effects could potentially change over time due to the ongoing interactions with biomolecules and the subsequent cellular responses .

Dosage Effects in Animal Models

As with other alkylating agents, it is likely that the effects would vary with different dosages, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

As an alkylating agent, it could potentially interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

As a small, lipophilic molecule, it could potentially diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its potential to diffuse across cell membranes, it could potentially localize to various subcellular compartments .

属性

IUPAC Name |

1-chloro-1-methylsulfanylethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMALALJWFNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)

![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)

![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate](/img/structure/B2536967.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)

![4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2536976.png)